1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride
CAS No.: 864759-66-0
Cat. No.: VC3945295
Molecular Formula: C18H23ClN2O3S
Molecular Weight: 382.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864759-66-0 |
|---|---|
| Molecular Formula | C18H23ClN2O3S |
| Molecular Weight | 382.9 g/mol |
| IUPAC Name | 1-benzyl-4-(2-methoxyphenyl)sulfonylpiperazine;hydrochloride |
| Standard InChI | InChI=1S/C18H22N2O3S.ClH/c1-23-17-9-5-6-10-18(17)24(21,22)20-13-11-19(12-14-20)15-16-7-3-2-4-8-16;/h2-10H,11-15H2,1H3;1H |
| Standard InChI Key | OAWOGUSRZMRAEN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl |
| Canonical SMILES | COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines a piperazine ring with two distinct substituents: a benzyl group at the N1 position and a 2-methoxybenzenesulfonyl group at the N4 position. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological studies. The methoxy group on the benzene ring introduces electron-donating effects, potentially influencing binding interactions with biological targets .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 864759-66-0 |
| Molecular Formula | |
| Molecular Weight | 382.9 g/mol |
| IUPAC Name | 1-benzyl-4-(2-methoxyphenyl)sulfonylpiperazine hydrochloride |
| InChI Key | OAWOGUSRZMRAEN-UHFFFAOYSA-N |
Synthesis and Manufacturing Processes
Stepwise Synthesis Protocol
The synthesis involves a two-step alkylation-sulfonation sequence:
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Alkylation: Piperazine reacts with benzyl chloride in anhydrous toluene under reflux conditions to form 1-benzylpiperazine. Metallic sodium or potassium carbonate often catalyzes this step, with yields exceeding 75% .
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Sulfonation: 1-Benzylpiperazine undergoes sulfonation using 2-methoxybenzenesulfonyl chloride. This electrophilic aromatic substitution occurs in dichloromethane or THF, with triethylamine as a base to neutralize HCl byproducts. The final product is precipitated as the hydrochloride salt .
Industrial-Scale Optimization
Recent advancements focus on solvent recovery and catalytic efficiency. For instance, replacing traditional solvents with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining a yield of 82–85%. Continuous-flow reactors are also being explored to enhance reaction control and scalability.
Physicochemical Properties and Analytical Characterization
Solubility and Stability
The compound demonstrates aqueous solubility of 12 g/L at 20°C, pH 7.4. Stability studies indicate degradation <5% after 6 months at 25°C, though photodegradation occurs under UV light (λ = 254 nm), necessitating amber glass storage .
Spectroscopic Profiling
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